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molecular formula C10H9FN2 B8490410 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

Cat. No. B8490410
M. Wt: 176.19 g/mol
InChI Key: MCHGXLXKBRYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969346B2

Procedure details

Following the same procedure as described for 2-(3-fluoropyridin-2-yl)acetonitrile (Example 18), 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
FC1C=CC([C:8]2([CH2:12][NH2:13])[CH2:11][CH2:10][CH2:9]2)=CC=1.F[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[N:16]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1(C)C=CC=CC=1>[F:21][C:17]1[N:16]=[C:15]([C:8]2([C:12]#[N:13])[CH2:11][CH2:10][CH2:9]2)[CH:20]=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCC1)CN
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Three
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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